1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC15179385
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O5 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 1-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H28N2O5/c1-12-15(4)30-21-14(3)22-19(11-18(12)21)13(2)17(24(29)31-22)5-6-20(27)26-9-7-16(8-10-26)23(25)28/h11,16H,5-10H2,1-4H3,(H2,25,28) |
| Standard InChI Key | IALDKGSCGBTNJA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)N)C)C)C |
Introduction
The compound 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a synthetic chemical entity that combines a furo[3,2-g]chromen scaffold with a piperidine-based carboxamide moiety. This structure suggests potential applications in medicinal chemistry due to the distinct bioactivity associated with its individual components.
Molecular Composition
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IUPAC Name: 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
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Molecular Formula: CHNO
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Molecular Weight: Approximately 410.51 g/mol
Structural Features
The compound integrates:
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A furo[3,2-g]chromen core (notable for its aromaticity and potential biological activity).
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A piperidine ring functionalized with a carboxamide group.
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A propanoyl linker connecting the two moieties.
Synthesis Pathway
The synthesis of this compound likely involves:
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Preparation of the furo[3,2-g]chromen precursor: Starting from methylated chromene derivatives, cyclization reactions yield the tetramethyl-furo-chromen core.
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Functionalization of the piperidine ring: Introduction of the carboxamide group via amide bond formation.
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Coupling reaction: The furo[3,2-g]chromen core is linked to the piperidine derivative using a propanoyl spacer through esterification or amidation.
Furo[3,2-g]chromen Core
This moiety has been associated with:
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Antioxidant properties: Due to its aromatic structure.
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Anti-inflammatory effects: Common among chromen derivatives.
Piperidine-Carboxamide Group
Piperidine derivatives are widely studied for:
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CNS activity: Acting as neurotransmitter modulators.
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Antitumor properties: Through interactions with cellular receptors.
Hypothetical Applications
Given its structural features, this compound may exhibit:
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Anticancer activity: Likely targeting cell growth pathways.
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Anti-inflammatory effects: Via inhibition of pro-inflammatory mediators.
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Antioxidant potential: Scavenging free radicals.
Computational Insights
Molecular docking studies could reveal strong binding affinities to enzymes like VEGFR or kinases involved in cancer progression.
Experimental Validation
While no specific experimental data is available for this compound directly in the provided sources, analogs with similar scaffolds have demonstrated:
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IC values in micromolar ranges against tumor cell lines.
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Moderate inhibition of angiogenesis-related pathways.
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